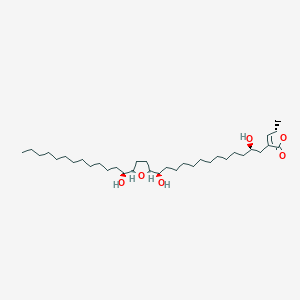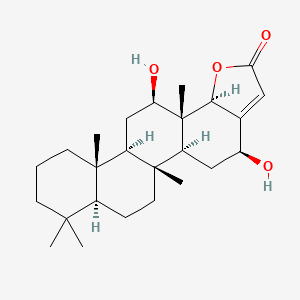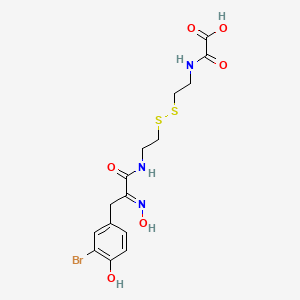![molecular formula C28H35NO5 B1247564 (1S,4E,6S,7R,8S,10E,12S,13S,15S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,15-trimethyl-14-methylidene-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10-diene-3,19-dione](/img/structure/B1247564.png)
(1S,4E,6S,7R,8S,10E,12S,13S,15S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,15-trimethyl-14-methylidene-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10-diene-3,19-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(1S,4E,6S,7R,8S,10E,12S,13S,15S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,15-trimethyl-14-methylidene-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10-diene-3,19-dione is a member of the cytochalasin family, a group of fungal-derived natural products characterized by a perhydro-isoindolone core fused with a macrocyclic ring. These compounds exhibit high structural diversity and a broad spectrum of bioactivities. This compound, like other cytochalasans, is known for its ability to disrupt actin filament polymerization, making it a valuable tool in cell biology and pharmacological research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cytochalasin Z7 involves complex organic reactions. One common approach is the bioinspired synthesis, which mimics the natural biosynthetic pathways of these compounds. This method often involves the use of polyketide synthase and non-ribosomal peptide synthetase pathways . The synthetic route typically includes steps such as cyclization, oxidation, and functional group modifications to achieve the desired structure.
Industrial Production Methods
Industrial production of cytochalasin Z7 is less common due to its complex structure and the challenges associated with large-scale synthesis. advancements in biotechnological methods, such as genetic manipulation of fungal strains, have shown promise in producing cytochalasans more efficiently .
化学反応の分析
Types of Reactions
(1S,4E,6S,7R,8S,10E,12S,13S,15S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,15-trimethyl-14-methylidene-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10-diene-3,19-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions
Common reagents used in the reactions involving cytochalasin Z7 include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of cytochalasin Z7 with modified functional groups. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .
科学的研究の応用
(1S,4E,6S,7R,8S,10E,12S,13S,15S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,15-trimethyl-14-methylidene-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10-diene-3,19-dione has a wide range of scientific research applications:
作用機序
(1S,4E,6S,7R,8S,10E,12S,13S,15S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,15-trimethyl-14-methylidene-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10-diene-3,19-dione exerts its effects by binding to the barbed ends of actin filaments, preventing their polymerization and elongation. This disruption of actin dynamics leads to various cellular effects, including inhibition of cell division and changes in cell morphology. The compound targets the actin cytoskeleton, a critical component of the cell’s structural framework .
類似化合物との比較
Similar Compounds
Other members of the cytochalasin family, such as cytochalasin D, cytochalasin E, and cytochalasin B, share similar structural features and biological activities .
Uniqueness
(1S,4E,6S,7R,8S,10E,12S,13S,15S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,15-trimethyl-14-methylidene-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10-diene-3,19-dione is unique due to its specific structural modifications, which confer distinct bioactivities compared to other cytochalasans. For example, it may exhibit different binding affinities to actin filaments or varying degrees of cytotoxicity .
Conclusion
This compound is a fascinating compound with significant potential in scientific research and therapeutic applications. Its ability to disrupt actin filament dynamics makes it a valuable tool in cell biology, while its unique structural features offer opportunities for developing new pharmaceuticals.
特性
分子式 |
C28H35NO5 |
|---|---|
分子量 |
465.6 g/mol |
IUPAC名 |
(1S,4E,6S,7R,8S,10E,12S,13S,15S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,15-trimethyl-14-methylidene-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10-diene-3,19-dione |
InChI |
InChI=1S/C28H35NO5/c1-16-9-8-12-21-26(32)19(4)18(3)24-22(15-20-10-6-5-7-11-20)29-27(33)28(21,24)34-23(30)14-13-17(2)25(16)31/h5-8,10-14,16-18,21-22,24-26,31-32H,4,9,15H2,1-3H3,(H,29,33)/b12-8+,14-13+/t16-,17-,18+,21-,22-,24-,25+,26+,28+/m0/s1 |
InChIキー |
OZDYYVVFUQMENY-TZMRIDSPSA-N |
異性体SMILES |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@]2(C(=O)N[C@H]3CC4=CC=CC=C4)OC(=O)/C=C/[C@@H]([C@@H]1O)C)C)O |
正規SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(=O)NC3CC4=CC=CC=C4)OC(=O)C=CC(C1O)C)C)O |
同義語 |
cytochalasin Z7 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-(1H-indol-3-ylmethyl)-7-[(5-methoxy-1H-indol-3-yl)methyl]-13,18,22-trimethyl-16-methylidene-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone](/img/structure/B1247491.png)





![[(1S,3R)-3-[(1Z,3Z,5R,7R,8R,9E)-8-(2-aminoethyl)-10-[(2S,3S)-3-ethyl-6-oxo-2,3-dihydropyran-2-yl]-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] (6S)-6-methyloctanoate](/img/structure/B1247498.png)


